An In-Depth Technical Guide to the Physical Properties of (S)-2-(Fluoromethyl)pyrrolidine Hydrochloride
An In-Depth Technical Guide to the Physical Properties of (S)-2-(Fluoromethyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the core physical properties of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride, a chiral building block of significant interest in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes foundational chemical principles, data from analogous compounds, and established analytical methodologies to offer a robust framework for its handling, characterization, and application.
Introduction: The Significance of Fluorinated Pyrrolidines
Fluorine-containing organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a prevalent motif in numerous natural products and pharmaceuticals. The combination of these two features in (S)-2-(Fluoromethyl)pyrrolidine hydrochloride makes it a valuable chiral building block for the synthesis of novel therapeutic agents. Its hydrochloride salt form generally enhances aqueous solubility and crystallinity, facilitating its use in various synthetic transformations.
Core Compound Identity
A precise understanding of the compound's identity is the foundation of any scientific investigation. The key identifiers for (S)-2-(Fluoromethyl)pyrrolidine hydrochloride are summarized in the table below.
| Property | Value | Source |
| Chemical Name | (2S)-2-(Fluoromethyl)pyrrolidine hydrochloride | [1][2] |
| CAS Number | 787564-55-0 | [1][2][3] |
| Molecular Formula | C₅H₁₁ClFN | [1][2][3] |
| Molecular Weight | 139.60 g/mol | [2][3] |
| Chemical Structure | ![]() |
Physical Properties: A Predictive and Comparative Analysis
| Property | Expected Value/Characteristic | Rationale and Comparative Insights |
| Appearance | White to off-white solid | Amine hydrochlorides are typically crystalline solids at room temperature. |
| Melting Point | Expected to be a relatively high-melting solid (>150 °C) | The ionic nature of the hydrochloride salt leads to a strong crystal lattice. For comparison, the related (S)-(+)-3-Fluoropyrolidine hydrochloride has a melting point of 183-187 °C. |
| Boiling Point | Not applicable (decomposes upon strong heating) | As a salt, it is expected to decompose at high temperatures rather than boil. |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. The solubility of amine salts is generally high in water due to ion-dipole interactions.[4] |
Experimental Protocols for Physical Property Determination
To address the absence of specific data, this section provides detailed, field-proven methodologies for the experimental determination of the key physical properties of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality: DSC is a highly accurate and reproducible method for determining the melting point of a crystalline solid.[5][6][7] It measures the heat flow into the sample as a function of temperature, providing a precise endothermic peak corresponding to the melting transition.
Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride into an aluminum DSC pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the temperature program to ramp from ambient temperature to a temperature above the expected melting point (e.g., 25 °C to 250 °C) at a heating rate of 10 °C/min.
-
Utilize an inert nitrogen purge gas to prevent oxidative degradation.
-
-
Data Analysis: The onset of the endothermic peak in the DSC thermogram is recorded as the melting point.
Solubility Assessment
Causality: Understanding the solubility profile is critical for selecting appropriate solvents for reactions, purifications, and formulations. Amine hydrochlorides are generally soluble in polar solvents.
Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexanes).
-
Qualitative Assessment:
-
To 1 mL of each solvent in a separate vial, add approximately 10 mg of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride.
-
Vortex each vial for 1 minute at room temperature.
-
Visually inspect for complete dissolution.
-
-
Quantitative Assessment (for soluble systems):
-
Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.
-
Stir at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium.
-
Filter the solution to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., HPLC, gravimetric analysis).
-
Spectroscopic Characterization
Causality: Spectroscopic data provides structural confirmation of the molecule. NMR is particularly powerful for elucidating the carbon-hydrogen framework and the stereochemistry, while IR spectroscopy identifies key functional groups.
Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
The ¹H NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons and the fluoromethyl group.
-
The ¹⁹F NMR will confirm the presence of the fluorine atom.
-
Chiral shift reagents can be employed to confirm enantiomeric purity.[8][9][10][11]
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Key expected vibrational bands include N-H stretching from the secondary amine hydrochloride, C-H stretching, and C-F stretching.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for (S)-2-(Fluoromethyl)pyrrolidine hydrochloride is not widely available, hazard information can be inferred from related pyrrolidine derivatives and amine hydrochlorides.[12][13][14][15][16]
-
Potential Hazards:
-
May be harmful if swallowed.
-
May cause skin and eye irritation.
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May cause respiratory tract irritation.
-
-
Recommended Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
-
Storage:
Conclusion
(S)-2-(Fluoromethyl)pyrrolidine hydrochloride is a promising chiral building block with significant potential in drug discovery. This technical guide provides a comprehensive framework for its physical property characterization, drawing upon established analytical techniques and comparative data from related compounds. The detailed experimental protocols herein offer a clear path for researchers to generate the specific data required for their applications. As with any chemical, appropriate safety precautions should be followed during handling and use.
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